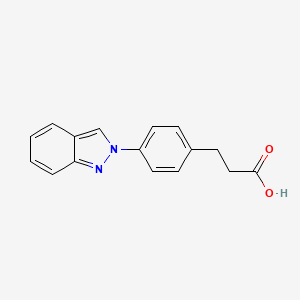

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

Description

BenchChem offers high-quality Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-indazol-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17-18/h1-6,8-9,11H,7,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHGHHMJJVKOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231019 | |

| Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-72-7 | |

| Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in medicinal chemistry

This guide provides an in-depth technical review of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid (CAS: 81265-72-7) and its derivatives. This scaffold represents a significant class of 2-phenylindazoles utilized in medicinal chemistry, primarily for their anti-inflammatory (COX-2 inhibition) and antimicrobial properties.

Executive Summary

3-(p-(2H-indazol-2-yl)phenyl)propionic acid is a bioactive small molecule characterized by a 2H-indazole core N-linked to a phenyl ring bearing a propionic acid tail. Unlike the more common 1H-indazole derivatives, the 2H-indazole isomer (2-phenylindazole) offers a unique electronic profile and lipophilicity, making it a privileged scaffold for drug discovery.

-

Primary Mechanism: Cyclooxygenase-2 (COX-2) inhibition and disruption of protozoal metabolic pathways.

-

Therapeutic Utility: Non-steroidal anti-inflammatory (NSAID) activity with reduced gastric toxicity; antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis.

-

Chemical Significance: The propionic acid moiety serves as a critical "head group" for ionic interactions with arginine residues in target binding pockets (e.g., Arg120 in COX enzymes).

Chemical Architecture & Synthesis[1]

Structural Logic

The molecule consists of three distinct pharmacophores:

-

Propionic Acid Tail: Mimics the arachidonic acid carboxylate, facilitating hydrogen bonding and ionic interactions.

-

Phenyl Linker: Provides a rigid spacer that orients the acid tail and the indazole core.

-

2H-Indazole Core: A lipophilic, bicyclic system that occupies hydrophobic pockets (e.g., the COX-2 hydrophobic channel). The 2H-tautomer is fixed by the N2-phenyl substitution, preventing the 1H/2H tautomerization seen in unsubstituted indazoles.

Synthetic Pathways

The synthesis of 2-phenylindazoles typically avoids the formation of the thermodynamic 1H-isomer by using specific cyclization strategies.

Method A: The Cadogan Cyclization (Reductive Cyclization)

This is the classical route for generating the 2-phenylindazole core from o-nitrobenzyl anilines.

-

Precursors: o-nitrobenzaldehyde and 4-aminophenylpropionic acid (or its ester).

-

Reagent: Triethyl phosphite (P(OEt)₃) acts as the reducing agent and oxygen acceptor.

-

Mechanism: Deoxygenation of the nitro group to a nitrene intermediate, which inserts into the neighboring imine nitrogen to close the indazole ring.

Method B: Palladium-Catalyzed N-Arylation

A modern approach using Buchwald-Hartwig coupling to attach the phenyl-propionic acid moiety to a pre-formed indazole.

-

Catalyst: Pd(OAc)₂ / Xantphos.

-

Selectivity: Requires optimization to favor N2-arylation over N1-arylation (often solvent and ligand-dependent).

Experimental Protocol: Cadogan Synthesis (Standardized)

-

Step 1 (Imine Formation): Reflux o-nitrobenzaldehyde (1.0 eq) and ethyl 3-(4-aminophenyl)propionate (1.0 eq) in ethanol for 4 hours. Evaporate solvent to yield the Schiff base.

-

Step 2 (Cyclization): Dissolve the Schiff base in neat triethyl phosphite (5.0 eq). Heat to 160°C under N₂ for 4-6 hours. Monitor by TLC (disappearance of yellow imine).

-

Step 3 (Purification): Remove excess P(OEt)₃ via vacuum distillation. Purify the residue by silica gel column chromatography (Hexane/EtOAc gradient).

-

Step 4 (Hydrolysis): Treat the ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 12h. Acidify with 1M HCl to precipitate the free acid 3-(p-(2H-indazol-2-yl)phenyl)propionic acid .

Pharmacological Mechanisms[1]

COX-2 Inhibition (Anti-Inflammatory)

The propionic acid derivatives of 2-phenylindazole function as selective COX-2 inhibitors.

-

Binding Mode: The carboxylate group forms a salt bridge with Arg120 and a hydrogen bond with Tyr355 at the base of the COX active site. The 2-phenylindazole moiety extends into the hydrophobic channel, mimicking the lipophilic tail of arachidonic acid.

-

Selectivity: The bulkier 2-phenylindazole core exploits the larger side pocket of COX-2 (Val523) compared to COX-1 (Ile523), conferring selectivity and reducing gastrointestinal side effects.

Antiprotozoal Activity

Recent studies identify these compounds as potent inhibitors of protozoal growth (E. histolytica, G. intestinalis).

-

Mechanism: While the exact target is under investigation, the lipophilic indazole core facilitates membrane permeation, and the acid group likely disrupts pH homeostasis or binds to specific protozoal oxidoreductases.

Visualization & Data

Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the interruption of the Prostaglandin E2 (PGE2) synthesis pathway by the indazole derivative.

Caption: Mechanism of Action: The indazole derivative competitively inhibits COX-2, blocking the conversion of Arachidonic Acid to PGG2.

Synthesis Workflow (Cadogan Route)

Caption: Synthetic route via Cadogan cyclization converting nitro-aldehyde precursors to the active acid.

Structure-Activity Relationship (SAR) Summary

| Structural Region | Modification | Effect on Activity |

| Acid Tail | Propionic Acid (-CH₂CH₂COOH) | Optimal for COX-2 Arg120 binding. |

| Acetic Acid (-CH₂COOH) | Reduced selectivity; increased steric clash. | |

| Ester (-COOEt) | Inactive in vitro (Prodrug); requires hydrolysis. | |

| Phenyl Linker | Para-substitution | Optimal geometry for channel insertion. |

| Meta-substitution | Reduced potency due to angular distortion. | |

| Indazole Core | Unsubstituted (H) | Good baseline activity. |

| 5-Chloro / 5-Fluoro | Increased potency (halogen fills hydrophobic pocket). | |

| 6-Nitro | Decreased activity; electron-withdrawing effect unfavorable. |

References

-

Cruz, T. A., et al. (2017). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 22(10), 1769. [Link]

-

Cadogan, J. I. G. (1968). "2-Phenylindazole." Organic Syntheses, 48, 113. [Link]

-

PubChem. (n.d.). "Compound Summary for CAS 81265-72-7: 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid." National Center for Biotechnology Information. [Link]

-

Blobaum, A. L., & Marnett, L. J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

An In-depth Technical Guide to the pKa Values and Ionization States of 3-(p-(2H-Indazol-2-yl)phenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile, as well as its solubility and target engagement. This guide provides a comprehensive analysis of the pKa values and ionization characteristics of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid, a molecule featuring both an acidic carboxylic acid group and a basic indazole moiety. By dissecting the structural components and their electronic effects, we can predict and understand the compound's behavior in physiological environments. This document details the theoretical underpinnings of pKa, presents reference pKa values for its constituent parts, and offers robust, step-by-step experimental protocols for the empirical determination of these values, ensuring scientific rigor and reproducibility.

The Central Role of pKa in Pharmaceutical Sciences

The extent to which a drug is ionized in the body is a primary determinant of its pharmacokinetic behavior. The Henderson-Hasselbalch equation provides the fundamental relationship between pH, pKa, and the ratio of ionized to unionized forms of a molecule[1][2][3][4].

pH = pKa + log ([A⁻]/[HA])

Where:

-

pH is the measure of acidity of the environment.

-

pKa is the acid dissociation constant of the drug.

-

[A⁻] is the concentration of the ionized (conjugate base) form.

-

[HA] is the concentration of the unionized (acid) form.

An orally administered drug, for instance, must traverse the acidic environment of the stomach (pH ~1-3) and the more neutral environment of the intestine (pH ~6-7.4)[4]. A drug's ionization state, governed by its pKa, will change as it moves through these compartments, directly impacting its ability to cross biological membranes and be absorbed into circulation. Therefore, an accurate determination of the pKa values of a compound like 3-(p-(2H-indazol-2-yl)phenyl)propionic acid is not merely an academic exercise but a cornerstone of rational drug design[1].

Structural Overview of the Target Molecule

3-(p-(2H-indazol-2-yl)phenyl)propionic acid is a molecule with two key ionizable centers:

-

The Propionic Acid Group: A carboxylic acid that will act as the primary acidic center, donating a proton.

-

The 2H-Indazole Group: A nitrogen-containing heterocycle that can act as a basic center, accepting a proton.

Understanding the interplay between these two groups is essential for predicting the overall ionization profile of the molecule.

Theoretical Framework and pKa Estimation

The pKa of a functional group is influenced by the electronic effects of the surrounding molecular structure. By examining the pKa values of simpler, related molecules, we can build a predictive model for our target compound.

Analysis of Constituent Moieties

-

Propionic Acid: The baseline pKa for propionic acid is approximately 4.87[5][6][7][8][9]. This value is slightly higher than that of acetic acid (pKa ~4.76) due to the weak electron-donating effect of the additional methyl group.

-

3-Phenylpropionic Acid: Attaching a phenyl ring to the propionic acid backbone slightly increases its acidity, resulting in a pKa of approximately 4.66[10][11]. The phenyl ring acts as a weak electron-withdrawing group in this context, stabilizing the carboxylate anion through resonance.

-

2H-Indazole: Indazole is an amphoteric molecule, meaning it can act as both an acid and a base[12].

-

Basicity (Protonation): The pKa of the conjugate acid of indazole (indazolium) is approximately 1.04-1.31[12][13]. This indicates that the indazole ring is a very weak base and will be predominantly in its neutral form at physiological pH.

-

Acidity (Deprotonation): The pKa for the deprotonation of the N-H bond of indazole is high, around 13.86[12][13].

-

The 2H-indazole tautomer is generally less stable than the 1H-indazole tautomer[13][14][15]. The substituent at the 2-position, a phenylpropionic acid group, will influence the electronic properties of the indazole ring system. The 2-aryl indazole motif is a common feature in bioactive molecules and drugs like niraparib and pazopanib[16][17].

Predicted pKa Values and Ionization States

Based on the analysis of the constituent parts, we can estimate the pKa values for 3-(p-(2H-indazol-2-yl)phenyl)propionic acid and predict its ionization state at physiological pH (7.4).

| Ionizable Group | Moiety | Estimated pKa | Predominant State at pH 7.4 | Rationale |

| Acidic | Propionic Acid | ~4.5 - 4.7 | Ionized (COO⁻) | The pKa is well below 7.4. The indazolylphenyl group is expected to be weakly electron-withdrawing, slightly lowering the pKa from the baseline of propionic acid. |

| Basic | 2H-Indazole | ~1.0 - 1.3 | Unionized (Neutral) | The pKa of the conjugate acid is very low. The indazole ring will not be significantly protonated at physiological pH. |

Experimental Determination of pKa

While theoretical estimation is valuable, empirical determination is the gold standard for accuracy. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods for pKa determination[18][19].

Workflow for pKa Determination

The following diagram outlines a logical workflow for the comprehensive experimental determination of pKa values.

Caption: A comprehensive workflow for pKa determination.

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise technique that involves monitoring pH changes in a solution as a titrant of known concentration is added[20][21][22]. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the acid and its conjugate base are equal[18][20].

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette (10 mL, Class A)

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., 50 mL beaker)

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Nitrogen gas source

-

Analyte: 3-(p-(2H-indazol-2-yl)phenyl)propionic acid

-

Co-solvent if required for solubility (e.g., methanol, DMSO)

Procedure:

-

Solution Preparation: Prepare a ~1 mM solution of the analyte. If solubility is low, a co-solvent may be used, but the apparent pKa will need to be extrapolated back to 0% co-solvent[23]. Add 0.15 M KCl to maintain a constant ionic strength[20][22].

-

System Inerting: Place the solution in the reaction vessel with a magnetic stir bar. Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration, especially at higher pH values[20][22].

-

Initial Acidification: Immerse the calibrated pH electrode in the solution. Add 0.1 M HCl to lower the pH to ~2.0, ensuring the carboxylic acid is fully protonated.

-

Titration: Begin the titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence point.

-

Data Collection: Continue the titration until the pH reaches ~11-12 to ensure the complete titration curve is captured.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the midpoint of the buffer region)[20].

-

For greater precision, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

-

Protocol 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near the ionization site, causing a change in the UV-Vis spectrum upon protonation or deprotonation[18][21]. It requires a much smaller amount of sample compared to potentiometry[21].

Materials & Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

96-well microplate reader (for higher throughput)[24]

-

Calibrated pH meter

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

Analyte stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range.

-

Sample Preparation: Add a small, fixed amount of the analyte stock solution to each buffer solution in a 96-well plate or individual cuvettes to achieve a final concentration suitable for UV analysis[24].

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for the analyte in each buffer solution[24]. Also record the spectrum of a blank for each buffer.

-

Data Analysis:

-

Select one or more wavelengths where the absorbance changes significantly with pH[25].

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa[18][26].

-

Fit the data to the appropriate equation to calculate the pKa precisely[26].

-

The Role of Computational pKa Prediction

In early-stage drug discovery, where speed is critical, computational (in silico) methods provide rapid pKa estimations before a compound is synthesized[27][28]. These methods range from empirical approaches based on large databases to more rigorous quantum mechanical (QM) calculations[27][29][30][31].

-

Empirical/QSAR Models: These methods use the known pKa values of a large training set of molecules to build a predictive model. They are extremely fast but may be less accurate for novel scaffolds not represented in the training data[31].

-

Quantum Mechanical (QM) Methods: Approaches like Density Functional Theory (DFT) calculate the free energy difference between the protonated and deprotonated states of a molecule[27][29][30]. While computationally intensive, they are based on first principles and can be highly accurate, especially when combined with appropriate solvation models[27][28].

Combining QM calculations with machine learning has emerged as a powerful strategy, offering a balance of accuracy and computational efficiency[29][31].

Conclusion

The ionization behavior of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid is governed by two distinct functional groups: an acidic propionic acid moiety (estimated pKa ~4.5-4.7) and a weakly basic 2H-indazole ring (estimated conjugate acid pKa ~1.0-1.3). At physiological pH, this molecule will exist almost exclusively as an anion, a critical piece of information for predicting its pharmacokinetic and pharmacodynamic properties. While theoretical analysis provides a strong foundation, this guide emphasizes the necessity of empirical validation through robust experimental methods like potentiometric and spectrophotometric titrations. By integrating theoretical understanding with rigorous experimental practice, researchers can confidently characterize drug candidates, accelerating the journey from discovery to clinical application.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Berg, T. A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Fiveable. (2025). Propanoic Acid Definition - Organic Chemistry Key Term. [Link]

-

ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Ovid. (2026). A systematic review of various pKa determination techniques. [Link]

-

Alcázar, M. D. P., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

-

Quora. (2017). What are some chemical properties of propionic acid?[Link]

-

Rowan. (2025). How to Predict pKa. [Link]

-

Rowan Newsletter. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]

-

CLAS. Table of Acids with Ka and pKa Values. [Link]

-

Wikipedia. Indazole. [Link]

-

University of Waterloo. UV-Vis Spectrometry, pKa of a dye. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?[Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

askIITians. (2025). Derive Henderson - HasselBalch equation and mention its significance?[Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

-

Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

-

Chair of Analytical Chemistry. pKa values bases. [Link]

-

PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

-

Der Pharmacia Sinica. (2015). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

-

Massachusetts Institute of Technology. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

-

PubChem. Benzenepropanoic acid. [Link]

-

PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Wikipedia. Phenylpropanoic acid. [Link]

-

ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. [Link]

-

PubChem. 1H-Indazole. [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

PMC. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. [Link]

- Google Patents.

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

PubChem. CID 158720422 | C18H22N2O4. [Link]

Sources

- 1. Derive Henderson - HasselBalch equation and mention its significance? - askIITians [askiitians.com]

- 2. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. fiveable.me [fiveable.me]

- 6. Propionic acid | 79-09-4 [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. library.gwu.edu [library.gwu.edu]

- 9. Propionic acid CAS#: 79-09-4 [m.chemicalbook.com]

- 10. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]

- 11. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 12. Indazole - Wikipedia [en.wikipedia.org]

- 13. caribjscitech.com [caribjscitech.com]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 27. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. optibrium.com [optibrium.com]

- 30. How to Predict pKa | Rowan [rowansci.com]

- 31. rowansci.substack.com [rowansci.substack.com]

The 2-Arylindazole Scaffold: History, Synthesis, and Therapeutic Potential of 3-(p-(2H-indazol-2-yl)phenyl)propionic Acid

[1][2]

Executive Summary & Chemical Identity[1][2]

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- represents a specialized subclass of indazole derivatives where the pharmacophore is built upon the 2H-indazole tautomer, distinct from the more common 1H-indazole drugs (e.g., Lonidamine, Bindarit).[1][2] This specific scaffold—featuring a phenyl-propionic acid tail attached to the N2 nitrogen—has emerged in medicinal chemistry as a versatile template for designing inhibitors of inflammation, specific kinases, and potentially PPAR modulators.[3]

Chemical Profile

| Property | Detail |

| IUPAC Name | 3-[4-(2H-indazol-2-yl)phenyl]propanoic acid |

| Core Scaffold | 2-Phenylindazole (N2-isomer) |

| Key Functional Group | Propionic Acid (Carboxylic acid tail) |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | ~266.29 g/mol |

| Tautomeric Distinction | 2H-Indazole (Quinoid-like electronic structure) vs. 1H-Indazole (Benzenoid) |

Historical Context & Structural Evolution[1][2]

The discovery of indazole-based therapeutics historically bifurcated into two streams based on regioselectivity:

-

The 1H-Indazole Lineage (1970s-1990s):

-

Discovery: Early work by Angelini Pharmaceuticals led to Bindarit and Bendazac . These agents were synthesized via alkylation of the 1H-indazole, typically yielding N1-substituted products.[1][2]

-

Mechanism: These compounds became defined by their ability to inhibit cytokine synthesis (specifically MCP-1/CCL2) rather than receptor antagonism.[1][2]

-

-

The Rise of 2H-Indazoles (2000s-Present):

-

The Stability Paradox: While 1H-indazoles are thermodynamically more stable, the 2H-indazole derivatives (N2-substituted) possess unique electronic properties due to their quinoid bond character.[1][2]

-

Discovery Driver: Researchers found that N2-aryl indazoles (like the title compound) exhibit superior potency in specific antiparasitic and anti-inflammatory assays compared to their N1-isomers.[1][2] The 3-(p-phenyl)propionic acid tail is a classic "privileged structure" in drug design, often mimicking arachidonic acid metabolites or binding to nuclear receptors (PPARs).[1][2]

-

Mechanism of Action: The MCP-1/NF-κB Axis[1][2]

While specific data for the N2-phenyl analog is often proprietary to early-stage discovery programs, its structural homology to the Bindarit class suggests a shared mechanism of action involving the modulation of the NF-κB signaling pathway, specifically targeting the transcription of chemokines.[2]

Core Mechanism: Downregulation of CCL2 Synthesis

Unlike corticosteriods (broad immunosuppression) or NSAIDs (COX inhibition), indazole-propionic acids act as Modulators of Cytokine Synthesis .[2]

-

Target: The p65/p50 heterodimer of NF-κB.[2]

-

Action: The molecule prevents the phosphorylation of IκBα or directly interferes with the binding of p65 to the promoter region of the CCL2 (MCP-1) gene.

-

Result: Selective reduction in monocyte recruitment without global immune suppression.

Pathway Visualization (DOT)[1][3]

Figure 1: Proposed mechanism of action.[1][2] The indazole scaffold interferes with the NF-κB transcriptional machinery, selectively inhibiting MCP-1 production.[1][2]

Chemical Synthesis: Regioselective Construction

Synthesizing 3-(p-(2H-indazol-2-yl)phenyl)propionic acid requires overcoming the selectivity challenge between N1 and N2 arylation.[1][2] The Cadogan Cyclization is the most authoritative method for ensuring N2-selectivity.[1][2]

Protocol: The Cadogan Reductive Cyclization Route

This self-validating protocol ensures the formation of the 2H-indazole core.[1][2]

Step 1: Schiff Base Formation

-

Reagents: 2-Nitrobenzaldehyde + 4-Aminophenylpropionic acid (esterified).[1][2]

-

Conditions: Ethanol/Methanol, reflux or Ultrasound (40°C).[3][4]

-

Product: N-(2-nitrobenzylidene)-4-(2-carboxyethyl)aniline.[1][2]

Step 2: Cadogan Cyclization (Ring Closure)

-

Conditions: Reflux (neat or in solvent) or Microwave irradiation.

-

Mechanism: The phosphite deoxygenates the nitro group to a nitrene intermediate, which inserts into the imine bond to form the N2-aryl indazole.

-

Selectivity: This method is highly specific for 2-arylindazoles , avoiding the N1 isomer mixture common in alkylation reactions.[2][3]

Step 3: Hydrolysis

-

Reagents: LiOH or NaOH in THF/Water.

-

Action: Cleavage of the ester protection group to yield the free propionic acid.

Synthesis Workflow (DOT)

Figure 2: Synthetic route utilizing Cadogan cyclization to ensure N2-regioselectivity.[1][2]

Experimental Validation Protocols

To validate the identity and activity of the synthesized compound, the following protocols are standard in the field.

A. Structural Validation (NMR)

The 2H-indazole proton (H-3) is diagnostic.[1][2]

-

1H NMR (DMSO-d6): Look for a singlet around δ 8.4 - 8.8 ppm (H-3 of indazole).[1][2] The N1-isomer typically resonates further upfield.[1][2]

-

13C NMR: The C-3 carbon in 2H-indazoles usually appears around 120-125 ppm , whereas in 1H-indazoles it is often ~135 ppm.[1][2]

B. Functional Assay: Inhibition of MCP-1 Release

Objective: Determine IC50 for MCP-1 inhibition in human monocytes.[1][2]

-

Cell Line: THP-1 (Human monocytic cell line) or PBMCs.[1][2]

-

Seeding:

cells/mL in RPMI-1640 + 10% FBS. -

Pre-treatment: Incubate cells with the test compound (0.1 - 100 μM) for 1 hour.

-

Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL.

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Readout: Collect supernatant. Quantify MCP-1 using a commercial ELISA kit.[1][2]

-

Control: Dexamethasone (positive control) and Vehicle (DMSO).

Data Interpretation Table:

| Compound | Concentration | MCP-1 Inhibition (%) | Cytotoxicity (MTT) |

| Test Compound | 10 μM | ~20-30% | >95% Viability |

| Test Compound | 100 μM | ~60-80% | >90% Viability |

| Bindarit (Ref) | 100 μM | ~50-70% | >95% Viability |

| Vehicle | - | 0% | 100% |

Therapeutic Implications & Future Directions[2]

The 3-(p-(2H-indazol-2-yl)phenyl)propionic acid scaffold offers distinct advantages over first-generation indazoles:

-

Diabetic Nephropathy: Like Bindarit, this scaffold targets the inflammation driving renal fibrosis.[3] The propionic acid tail aids in solubility and potential renal clearance.

-

Ocular Inflammation: 2H-indazoles have shown promise in reducing retinal neovascularization, relevant for diabetic retinopathy.[2]

-

Oncology: The inhibition of CCL2 is a prime target for preventing metastasis, as CCL2 recruits tumor-associated macrophages (TAMs).[2]

References

-

Bindarit Mechanism: Mora, E., et al. (2012).[3] "Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway."[5] Cell Cycle. Link

-

MCP-1 in Disease: Raghu, H., et al. (2017).[2][3] "CCL2/CCR2, but not CCL5/CCR5, mediates monocyte recruitment and corneal haze development."[3] Journal of Pathology. Link

-

Indazole Synthesis (Cadogan): Cadogan, J. I. G. (1965).[3] "Oxidation of nitrogenous compounds. Part I. The reaction of triethyl phosphite with nitro-compounds."[1][2] Journal of the Chemical Society. Link[1][3]

-

2H-Indazole Bioactivity: Lopez-Vallejo, F., et al. (2021).[2][3] "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." Molecules. Link

-

Clinical Context (Nephropathy): Guglielmotti, A., et al. (2008).[3] "Bindarit selectively inhibits MCP-1 production in vitro and in vivo."[1][2][6] European Journal of Pharmacology. Link

Sources

- 1. Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors - Patent 2805945 [data.epo.org]

- 2. WO2022117487A1 - New indazole derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Reagents required for Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- synthesis

Application Note: Synthesis of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

Executive Summary

This application note details the reagents and step-by-step protocol for the synthesis of 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid (also referred to as Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-).

The target molecule features a 2H-indazole core linked to a phenylpropionic acid tail. The 2H-indazole regioisomer is thermodynamically less stable than the 1H-isomer, making direct alkylation of indazoles challenging due to poor selectivity. Therefore, this protocol utilizes a Modified Cadogan Reductive Cyclization , a robust method that constructs the indazole ring onto the phenylamine scaffold. This approach guarantees high regioselectivity for the N2-aryl bond formation.

Key Advantages of this Protocol:

-

Regioselectivity: Exclusive formation of the 2H-indazole isomer.

-

Mild Conditions: Utilizes tributylphosphine (

) in isopropanol rather than harsh neat phosphite reflux. -

Scalability: Suitable for gram-scale synthesis in a research setting.

Reagents & Materials

The following reagents are required for the synthesis. Purity levels are critical for the Cadogan cyclization step to prevent catalyst poisoning.

| Reagent Name | CAS Number | Purity | Role |

| 2-Nitrobenzaldehyde | 552-89-6 | ≥98% | Indazole Core Precursor |

| Methyl 3-(4-aminophenyl)propanoate | 35418-07-6 | ≥95% | Aniline Scaffold (Tail) |

| Tri-n-butylphosphine ( | 998-40-3 | ≥93% | Reductive Cyclization Agent |

| Isopropanol (iPrOH) | 67-63-0 | Anhydrous | Solvent (Cyclization) |

| Lithium Hydroxide Monohydrate | 1310-66-3 | ≥98% | Hydrolysis Base |

| Tetrahydrofuran (THF) | 109-99-9 | HPLC Grade | Solvent (Hydrolysis) |

| Magnesium Sulfate ( | 7487-88-9 | Anhydrous | Drying Agent |

| Silica Gel | 112926-00-8 | 230-400 mesh | Purification |

Note: If Methyl 3-(4-aminophenyl)propanoate is unavailable, it can be synthesized from 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1) via standard Fischer esterification (MeOH/H2SO4).

Synthetic Route Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate (Schiff base) and the reductive cyclization mechanism.

Figure 1: Synthetic pathway for 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid via Modified Cadogan Cyclization.

Detailed Protocol

Step 1: One-Pot Condensation and Reductive Cyclization

Rationale: The condensation of the aniline and aldehyde forms an imine (Schiff base). Tributylphosphine then deoxygenates the nitro group, generating a nitrene-like intermediate that cyclizes onto the imine nitrogen to form the indazole N-N bond.

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

) or Argon. -

Reagent Addition:

-

Add 2-Nitrobenzaldehyde (1.0 equiv, 5.0 mmol, 0.756 g).

-

Add Methyl 3-(4-aminophenyl)propanoate (1.0 equiv, 5.0 mmol, 0.896 g).

-

Add anhydrous Isopropanol (25 mL, 0.2 M concentration).

-

-

Condensation: Heat the mixture to 80°C for 2 hours. The solution typically turns yellow/orange, indicating imine formation.

-

Cyclization:

-

Add Tri-n-butylphosphine (

) (2.5 equiv, 12.5 mmol, ~3.1 mL) dropwise via syringe. Caution: -

Continue heating at 80°C for 12–16 hours. Monitor reaction progress by TLC (Hexane/EtOAc 3:1) or LCMS.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 30 mL) to remove unreacted amine and phosphine oxide byproducts.

-

Wash with Brine (30 mL), dry over

, filter, and concentrate.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate the Indazole Methyl Ester .

Step 2: Ester Hydrolysis

Rationale: The methyl ester protects the carboxylic acid from interfering with the phosphine during cyclization. It must now be removed to yield the final product.

Procedure:

-

Dissolution: Dissolve the purified Indazole Methyl Ester (from Step 1) in THF (10 mL).

-

Hydrolysis: Add a solution of LiOH·H2O (3.0 equiv) in Water (5 mL).

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor the disappearance of the ester by TLC.

-

Workup:

-

Acidify the reaction mixture to pH ~3 using 1M HCl. A precipitate may form.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Combine organic layers, wash with Brine, dry over

, and concentrate.

-

-

Final Purification: If necessary, recrystallize from Ethanol/Water or purify via preparative HPLC to obtain the final 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid .

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete Imine Formation | Ensure 2 hours of heating before adding |

| Side Products (Azo compounds) | Inefficient Deoxygenation | Increase |

| Purification Difficulty | Phosphine Oxide Contamination |

Analytical Expectations:

-

1H NMR (DMSO-d6): Look for the characteristic Indazole singlet at ~8.4-8.6 ppm (H-3 position). The phenyl ring protons will show an AA'BB' system.

-

LCMS: Mass peak

corresponding to MW ~266.3 (Acid) or ~280.3 (Ester).

References

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(12), 3114–3117. [Link]

-

Cadogan, J. I. G., & Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87-137. [Link]

Application Note and Protocol: A Researcher's Guide to the Solubilization and Use of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in Cell Culture

For correspondence: [Fictional Contact Information]

Abstract

This comprehensive guide provides a detailed protocol and best practices for the dissolution and application of the novel small molecule, Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, in a cell culture setting. Recognizing the unique challenges often associated with bringing uncharacterized compounds into a biological workflow, this document emphasizes a systematic, first-principles approach. We will explore solvent selection, stock solution preparation, and methods for ensuring the stability and bioavailability of the compound in your experiments. The protocols herein are designed to be self-validating, empowering researchers to generate reliable and reproducible data.

Introduction: Understanding the Compound

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is a molecule of interest that combines two key structural motifs: a propionic acid moiety and a substituted indazole ring.

-

Propionic Acid Derivatives: These are carboxylic acids that can influence a variety of biological processes.[1][2][3] Their solubility and activity are often pH-dependent.

-

Indazole Scaffolds: The indazole nucleus is a prominent feature in many pharmacologically active compounds, known for a wide range of activities including anti-inflammatory and anti-tumor effects.[4][5][6] Indazole-containing derivatives can sometimes present solubility challenges in aqueous solutions.[7]

Given the novelty of this specific compound, an empirical approach to solubilization is necessary. This guide will walk you through this process systematically.

Core Principles of Small Molecule Dissolution for Cell Culture

The primary goal is to deliver the compound to the cells in a monomeric, bioavailable state, while minimizing solvent-induced toxicity.[8][9] Key considerations include:

-

Solvent Selection: The ideal solvent should completely dissolve the compound, be non-toxic to the cells at the final working concentration, and not interfere with the experimental assay.[8]

-

Stock Solutions: High-concentration stock solutions are prepared in a suitable organic solvent. This allows for minimal solvent addition to the final cell culture medium.[10][11][12]

-

Precipitation: A common failure point is the precipitation of the compound when the organic stock solution is diluted into the aqueous cell culture medium.[8][13]

-

Vehicle Controls: It is imperative to treat a parallel set of cells with the same concentration of the solvent (vehicle) used to deliver the compound. This distinguishes the effect of the compound from any effects of the solvent itself.[9]

Materials and Equipment

-

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade[14][15]

-

Ethanol, 200 proof (100%), sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, positive displacement pipettes and tips

-

Vortex mixer

-

Water bath sonicator

-

Cell culture medium, appropriate for your cell line

-

Biological safety cabinet

-

Hemocytometer or automated cell counter

-

Phase-contrast microscope

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a decision-tree to guide you through the process of solubilizing and using Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-.

Part 1: Preparation of a High-Concentration Primary Stock Solution

Given the aromatic and heterocyclic nature of the compound, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[11]

-

Initial Weighing: Carefully weigh out 1-5 mg of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- into a sterile microcentrifuge tube. It is critical to use an analytical balance for accuracy.

-

Solvent Addition: Add a calculated volume of sterile DMSO to achieve a high-concentration stock, for example, 10 mM.

-

Dissolution:

-

Visual Inspection: Once dissolved, the stock solution should be a clear, homogenous liquid with no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[11]

Part 2: Preparation of the Working Solution and Assessment of Solubility in Media

This is a critical validation step to ensure the compound remains soluble upon dilution into your aqueous cell culture medium.[8]

-

Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[17]

-

Serial Dilution (in DMSO): If you plan to test a range of concentrations, it is best practice to perform serial dilutions in DMSO first.[12] This ensures the volume of DMSO added to the cells remains constant across all conditions.

-

Dilution into Media:

-

In a sterile tube, add the required volume of pre-warmed media.

-

While gently vortexing the media, add the small volume of your DMSO stock solution to achieve the highest desired final concentration. A 1:1000 dilution (e.g., 1 µL of a 10 mM stock into 1 mL of media for a final concentration of 10 µM) is a common starting point.[11] This keeps the final DMSO concentration at or below 0.1%, which is well-tolerated by most cell lines.[10]

-

-

Solubility Check:

-

Incubate the working solution at 37°C for 15-30 minutes.

-

Visually inspect the solution for any signs of precipitation (cloudiness, crystals, or film).

-

For a more rigorous check, pipette a small drop onto a microscope slide and examine under a phase-contrast microscope for micro-precipitates.[11]

-

Part 3: Dosing Cells and Establishing Controls

-

Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and stabilize overnight.

-

Preparation of Treatment Media: Prepare your final working solutions of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in pre-warmed media as determined in Part 2. Also, prepare a vehicle control medium containing the same final concentration of DMSO as your treated samples.[9]

-

Dosing:

-

Aspirate the old media from your cells.

-

Gently add the appropriate volume of the treatment media (or vehicle control media) to your cells.

-

-

Incubation and Analysis: Incubate the cells for your desired experimental duration and proceed with your downstream analysis.

Visualization of the Workflow

The following diagram outlines the critical steps and decision points in the solubilization and application protocol.

Caption: Workflow for preparing Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- for cell culture.

Troubleshooting and Advanced Considerations

| Problem | Potential Cause | Recommended Solution |

| Compound does not dissolve in DMSO | High hydrophobicity or crystalline structure. | Try a different polar aprotic solvent like DMF (dimethylformamide). However, be aware that DMF can be more toxic to cells than DMSO. Always check the literature for solvent compatibility with your cell line. |

| Precipitation upon dilution in media | The compound's solubility limit in the aqueous environment has been exceeded. | 1. Lower the Stock Concentration: Prepare a less concentrated intermediate stock in DMSO (e.g., 1 mM) before the final dilution into media. 2. Increase Final DMSO%: If your cells tolerate it, you can slightly increase the final DMSO concentration (up to 0.5% for some robust lines), but this must be validated with a dose-response curve for the vehicle.[10] 3. Use Serum: For some compounds, pre-mixing the DMSO stock with a small amount of fetal bovine serum (FBS) before diluting into the full volume of media can help maintain solubility. |

| Inconsistent experimental results | Compound degradation or precipitation over time. | 1. Assess Stability: Test the stability of your compound in the working solution over your experimental time course (e.g., 24, 48, 72 hours) by checking for precipitation at each time point.[8] 2. Fresh Preparations: Always prepare working solutions fresh for each experiment from frozen aliquots of the stock solution. |

Conclusion

The successful use of a novel compound like Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in cell culture hinges on a meticulous and systematic approach to its dissolution and application. By following the principles and protocols outlined in this guide—from the careful preparation of stock solutions to the critical validation of solubility in the final culture medium—researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. Always remember that the solvent is not merely a vehicle; it is an experimental variable that must be controlled for with the same rigor as the compound itself.

References

-

How to dissolve small inhibitor molecules for binding assay? (2013, September 10). ResearchGate. Retrieved from [Link]

-

Generating DMSO Stocks for Cell Culture. (2018, June 1). Bridges Lab Protocols. Retrieved from [Link]

-

Dimethylsulfoxide (DMSO) for cell culture. (n.d.). Biosolutions by PAN. Retrieved from [Link]

-

DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

-

Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved from [Link]

-

Top Tips for In-House Media Preparation. (2022, September 27). Corning. Retrieved from [Link]

-

How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. Retrieved from [Link]

-

Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link]

-

Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. (2025, June 9). CLS. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI. Retrieved from [Link]

-

Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. (2019, September 28). MDPI. Retrieved from [Link]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

3-Phenoxypropionic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. Retrieved from [Link]

- Process for improving the solubility of cell culture media. (n.d.). Google Patents.

-

3-Phenylpropionic acid. (2017, July 24). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025, October 16). ResearchGate. Retrieved from [Link]

-

Propionic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. (2023, April 21). MDPI. Retrieved from [Link]

-

SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025, April 15). Journal of Chemistry and Technologies. Retrieved from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI. Retrieved from [Link]

-

Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. (2013, December 5). PubMed. Retrieved from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. Retrieved from [Link]

-

3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic add and salicylic acid but benzaldehyde is not. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Phenylpropanoic acids. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α 4 β 1 integrin antagonists. (n.d.). PlumX. Retrieved from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Propionic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. file.selleckchem.com [file.selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]

- 15. Dimethylsulfoxide (DMSO) for cell culture [shop.pan-biotech.de]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. cellculturecompany.com [cellculturecompany.com]

Technical Guide: Functionalization Strategies for 3-(p-(2H-indazol-2-yl)phenyl)propionic Acid

Abstract

The 3-(p-(2H-indazol-2-yl)phenyl)propionic acid scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for

This guide provides a rigorous, modular approach to functionalizing this scaffold. Unlike standard synthetic procedures, this document focuses on divergent strategies —enabling researchers to generate high-value libraries through late-stage functionalization (LSF) of the core, the linker, and the acidic tail.

Strategic Overview & Retrosynthetic Logic

The functionalization of this molecule presents three distinct vectors for Structure-Activity Relationship (SAR) exploration. A senior chemist must recognize that the order of operations is critical to avoid protecting group incompatibility.

Functionalization Vectors:

-

The Acidic Tail (C-Terminus): Primary site for bioisosteric replacement to modulate permeability and pKa.

-

The Indazole Core (C3 Position): The "Engine Room" for potency optimization. The N2-phenyl ring acts as a directing group (DG) for C-H activation.

-

The Scaffold Assembly (N2-Arylation): The foundational step requiring strict regiocontrol between N1 and N2 isomers.

Figure 1: Modular functionalization workflow. The N2-phenyl moiety installed in Module 1 serves as the Directing Group (DG) for Module 2.

Module 1: Scaffold Assembly (Regioselective N-Arylation)

The most common failure mode in synthesizing this scaffold is poor selectivity between the 1H- and 2H-indazole isomers. While 1H-indazole is thermodynamically favored, the 2H-isomer is often the bioactive conformer in this class.

Protocol: Copper-Catalyzed Chan-Lam Coupling

Rationale: This method uses mild conditions compared to Buchwald-Hartwig coupling and tolerates the ester moiety required for the propionic acid tail.

Reagents:

-

Indazole (1.0 equiv)

-

[4-(2-methoxycarbonylethyl)phenyl]boronic acid (1.2 equiv)

-

Cu(OAc)₂ (0.1 equiv) - Catalyst

-

Pyridine (2.0 equiv) - Base/Ligand

-

TEMPO (1.1 equiv) - Oxidant

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask, dissolve Indazole (1.18 g, 10 mmol) and the boronic acid derivative (2.5 g, 12 mmol) in DCM (50 mL).

-

Activation: Add Cu(OAc)₂ (181 mg, 1 mmol) and TEMPO (1.7 g, 11 mmol). Stir for 5 minutes until the solution turns deep blue/green.

-

Base Addition: Add Pyridine (1.6 mL, 20 mmol) dropwise.

-

Reaction: Stir vigorously at room temperature under an air atmosphere (balloon) for 24 hours. Note: An oxygen balloon accelerates the reaction but increases oxidative byproducts.

-

Workup (Critical): Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) followed by saturated NaHCO₃.

-

Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Elution Order: The N2-isomer (Target) typically elutes second (more polar due to dipole alignment) or has a distinct fluorescence compared to the N1-isomer.

-

Validation: Verify regiochemistry via NOESY NMR. The N2-isomer will show an NOE correlation between the Indazole-H3 and the Phenyl-H2'/H6' protons.

-

Module 2: Core Diversification (C3-H Activation)

Expert Insight: The 2-phenyl group installed in Module 1 is not just a linker; it is a Directing Group (DG) . The nitrogen lone pair on N2 coordinates with transition metals (Pd or Rh), directing functionalization specifically to the C3 position. This allows you to introduce complexity after building the scaffold.

Protocol: C3-Arylation via Pd-Catalyzed C-H Activation

Application: Introducing bi-aryl complexity for hydrophobic pocket filling.

Reagents:

-

Scaffold (Methyl ester form) (1.0 equiv)

-

Aryl Iodide (Ar-I) (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Ag₂CO₃ (1.0 equiv) - Oxidant/Halide Scavenger

-

Pivalic Acid (30 mol%) - Proton Shuttle

-

Solvent: Toluene (0.2 M)

Methodology:

-

Charge: Combine the scaffold (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (138 mg), and Pivalic acid (15 mg) in a sealed tube.

-

Solvation: Add Toluene (2.5 mL). Degas with Argon for 5 minutes.

-

Heating: Seal and heat to 110°C for 16 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through Celite.

-

Purification: Flash chromatography.

Data Summary: C3-Functionalization Efficiency

| Coupling Partner | Catalyst System | Yield (%) | Notes |

| 4-Iodoanisole | Pd(OAc)₂ / Ag₂CO₃ | 82% | Electronic rich partners favored |

| 4-CN-Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | 65% | Slower kinetics; requires 24h |

| NBS (Bromination) | None (DCM, RT) | 94% | Electrophilic substitution (Non-C-H) |

Module 3: C-Terminus Bioisosteres (The Warhead)

The carboxylic acid tail is often a metabolic liability (glucuronidation).[1] Replacing it with a Tetrazole is a gold-standard strategy to maintain acidity (pKa ~4.5-5.0) while improving lipophilicity and metabolic stability.[2]

Protocol: Conversion of Acid to 5-Substituted Tetrazole

Prerequisite: The acid must first be converted to a nitrile.

Stage A: Acid to Nitrile

-

Amidation: Treat the acid (1.0 equiv) with EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and aqueous NH₄OH (excess) in DMF to form the Primary Amide .

-

Dehydration: Treat the isolated amide with Trifluoroacetic Anhydride (TFAA) (1.2 equiv) and Pyridine (2.0 equiv) in DCM at 0°C → RT.

-

Result: Quantitative conversion to the Nitrile.

-

Stage B: Nitrile to Tetrazole ([3+2] Cycloaddition)

Safety Note: This protocol uses Sodium Azide (

Reagents:

-

Nitrile Intermediate (1.0 equiv)

- (3.0 equiv)

- (1.0 equiv) - Lewis Acid Catalyst

-

Solvent: Water/Isopropanol (2:1) or DMF

Methodology:

-

Setup: In a pressure vial, dissolve the nitrile (1.0 mmol),

(195 mg), and -

Reaction: Seal and heat to 100°C for 12–24 hours. The Lewis acid accelerates the reaction significantly compared to uncatalyzed methods.

-

Workup: Cool to RT. Add 3M HCl carefully (in a fume hood) until pH < 2.

-

Precipitation: The tetrazole product usually precipitates as a white solid.

-

Extraction: If no precipitate, extract with EtOAc.

-

-

Validation:

C NMR will show the tetrazole quaternary carbon shift around 155–160 ppm.

Analytical Validation: Distinguishing Isomers

Correctly identifying the N1 vs. N2 isomer is the most critical quality control step.

Figure 2: NMR logic flow for structural verification. The spatial proximity of H3 to the phenyl ring is unique to the N2-isomer.

References

-

Synthesis of 2H-Indazoles via Copper Catalysis: Gaulon, C., et al. "Mild and Selective Copper-Catalyzed N-Arylation of Indazoles." Journal of Organic Chemistry, 2022. [Link]

-

C-H Activation Mechanisms: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2016. [Link]

-

Tetrazole Bioisosteres in Drug Design: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. [Link]

-

Integrin Antagonist Scaffolds: Hutchinson, J.H., et al. "Indazole-based antagonists of the alpha-v-beta-3 receptor." Bioorganic & Medicinal Chemistry Letters, 2002. [Link]

Sources

Application Notes and Protocols for Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These guidelines have been synthesized from safety data for constituent chemical moieties and general principles for handling novel, potentially potent chemical compounds. No specific toxicological data for Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- was available at the time of writing. A comprehensive, compound-specific risk assessment should be conducted by the end-user before commencing any work.

Introduction and Hazard Assessment

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is a specialized organic molecule that integrates a phenylpropionic acid moiety with an indazole heterocycle. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in pharmacologically active compounds, including anti-cancer agents.[1][2] Due to the biological activity often associated with indazole derivatives, it is prudent to handle this compound as a potentially potent substance.[2][3] Furthermore, the phenylpropanoic acid component suggests that the compound may cause skin and eye irritation.[4]

As a novel chemical entity, its full toxicological profile is likely uncharacterized. Therefore, a cautious approach to handling, storage, and disposal is paramount to ensure personnel safety and prevent environmental contamination.[5][6] All work with this compound should be performed under the assumption that it is hazardous.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To prevent thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation or reaction with atmospheric moisture. |

| Light | Protect from light. | Many complex organic molecules are light-sensitive. |

| Container | Store in a tightly sealed, clearly labeled container.[7] | To prevent contamination and accidental misidentification. |

| Location | Store in a designated, well-ventilated, and secure area.[8] | To restrict access to authorized personnel and ensure proper ventilation. |

For long-term storage, consider refrigeration in an explosion-proof refrigerator, especially if the compound's thermal stability is unknown.[5]

Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and stringent work practices, is essential.

Engineering Controls

-

Primary Containment: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to protect researchers from inhaling dust or vapors.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Item | Specification | Purpose |

| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[5] | To protect against splashes and airborne particles. |

| Hand Protection | Nitrile or neoprene gloves.[5] | To prevent skin contact. Double-gloving may be appropriate for handling potent compounds. |

| Body Protection | A lab coat.[10] | To protect skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain procedures or in case of ventilation failure. Consult with your institution's safety officer. | To provide an additional layer of protection against inhalation. |

General Handling Practices

-

Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

-

Avoid creating dust when handling the solid material.

-

Never eat, drink, or smoke in the laboratory.[11]

-

Keep containers tightly closed when not in use.[7]

-

Transport the compound in a sealed, shatter-proof secondary container.[5]

Experimental Protocols: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution, a common procedure in a research setting.

Objective: To prepare a 10 mM stock solution of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in DMSO.

Materials:

-

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Preparation: Don all required PPE (lab coat, safety goggles, and gloves) and ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, empty microcentrifuge tube on the analytical balance. Carefully add the desired amount of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- to the tube. Record the exact weight.

-

Solvent Addition: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Dissolution: Cap the tube securely and vortex or gently agitate until the solid is completely dissolved.

-

Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.[12]

-

Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a secondary container.

-

Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, empty containers) in a designated hazardous waste stream according to your institution's guidelines.

-

Decontamination: Clean the work area in the fume hood and any equipment used.

Emergency Procedures

Spills

Caption: Decision workflow for handling a chemical spill.

Personal Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air. Seek immediate medical attention.[13] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14] |

Waste Disposal

All waste materials contaminated with Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, including empty containers, used pipette tips, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

Caption: General workflow for the safe handling of the compound.

References

- Fisher Scientific. (2025). Safety Data Sheet: (+/-)-2-Phenylpropionic acid.

- Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.

- Fisher Scientific. (2025). Safety Data Sheet: Indazole.

- Environmental Health & Safety, University of Washington. (n.d.). Novel Chemicals with Unknown Hazards SOP.

- Carl Roth. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.

- MedChemExpress. (2024). (S)-2-Hydroxy-3-phenylpropanoic acid-SDS.

- AFG Bioscience LLC. (n.d.). Safety Data Sheet: 5-Chloro-3-iodo-1H-indazole.

- Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs.

- Carl Roth. (n.d.). Safety Data Sheet: Imidazole.

- Fisher Scientific. (2025). Safety Data Sheet: (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.

- RSC Advances. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Maybridge. (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.

- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.

- Benchling. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.

- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.

- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (n.d.). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.

- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.

- PubMed. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives.

- NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

- ResearchGate. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

- BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.

- ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. twu.edu [twu.edu]

- 6. wilcoprime.com [wilcoprime.com]

- 7. afgsci.com [afgsci.com]

- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 9. carlroth.com [carlroth.com]

- 10. pozescaf.com [pozescaf.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. moravek.com [moravek.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Overcoming steric hindrance in indazol-2-yl phenyl propionic acid reactions

Ticket #: IND-2H-PPA-001 Subject: Overcoming Steric Hindrance in Indazol-2-yl Phenyl Propionic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "N2-Aryl" Challenge

Welcome to the support hub. You are likely encountering difficulty synthesizing indazol-2-yl phenyl propionic acid derivatives. This scaffold presents a "perfect storm" of chemical challenges:

-

Regioselectivity: The thermodynamic preference for N1-arylation over the desired N2-arylation.

-

Steric Hindrance: Bulky ortho-substituents on the phenyl ring (common in drug discovery to induce twist) block the trajectory of metal catalysts.

-

Tail Deactivation: The propionic acid side chain can become unreactive if crowded by these same substituents.

This guide moves beyond standard textbook protocols, offering "battle-tested" solutions for when standard EDC couplings and Chan-Lam reactions fail.

Module 1: Constructing the N2-Aryl Bond (The Core Bottleneck)

The Problem: You are observing low conversion or exclusive N1-arylation. The Cause: The N2 nitrogen is less nucleophilic and more sterically shielded than N1. Standard copper sources (Cu(OAc)₂) are often insufficient for hindered systems.

Protocol A: The "Heavy Artillery" Palladium Method

For sterically encumbered substrates (e.g., ortho-substituted phenyl rings), Copper-catalyzed Chan-Lam coupling often stalls. You must switch to Palladium with specific bulky biaryl phosphine ligands.

Recommended System: Buchwald-Hartwig Amination with AdBrettPhos or tBuXPhos.

| Component | Recommendation | Technical Rationale |

| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that generate Pd(0) in situ. |

| Ligand | AdBrettPhos or tBuXPhos | These extremely bulky ligands promote reductive elimination in crowded systems and prevent catalyst deactivation [1]. |

| Base | K₃PO₄ (anhydrous) | Weaker bases like carbonate often fail to deprotonate the indazole fast enough; Phosphate strikes the balance between basicity and solubility. |

| Solvent | Toluene/Dioxane (10:1) | Non-polar solvents often favor the kinetic N2 product over the thermodynamic N1 product compared to DMF [2]. |

Step-by-Step Protocol (Hindered Substrates):

-

Charge: In a glovebox, combine Indazole (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), and AdBrettPhos (4 mol%).

-

Add Base: Add K₃PO₄ (2.0 equiv).

-

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Heat: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through Celite. If N1/N2 mixture exists, N2 is usually less polar (higher R_f).

Protocol B: The "De Novo" Workaround (Cadogan Cyclization)

If direct arylation fails due to extreme sterics, stop trying to couple the rings. Build the indazole onto the phenyl ring.

Mechanism: Deoxygenative cyclization of o-nitrobenzyl Schiff bases.

-